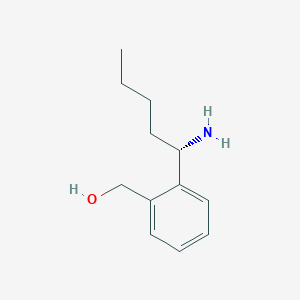
(S)-(2-(1-Aminopentyl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-(1-Aminopentyl)phenyl)methanol is a chiral compound with a specific stereochemistry, denoted by the (S)-configuration. This compound is characterized by the presence of an aminopentyl group attached to a phenyl ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminopentyl)phenyl)methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-(1-Aminopentyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-(2-(1-Aminopentyl)phenyl)methanol
- (S)-(2-(1-Aminobutyl)phenyl)methanol
- (S)-(2-(1-Aminohexyl)phenyl)methanol
Uniqueness
(S)-(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific stereochemistry and the length of the aminopentyl chain. This structural specificity can result in distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
[2-[(1S)-1-aminopentyl]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m0/s1 |
Clave InChI |
VQJPGUZSMYKMLX-LBPRGKRZSA-N |
SMILES isomérico |
CCCC[C@@H](C1=CC=CC=C1CO)N |
SMILES canónico |
CCCCC(C1=CC=CC=C1CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
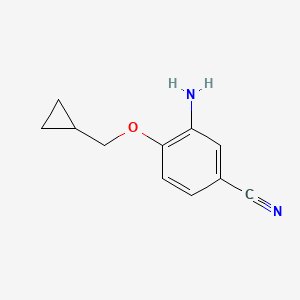
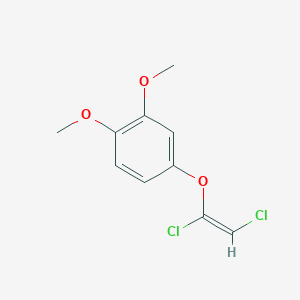

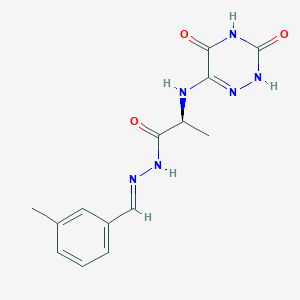
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)

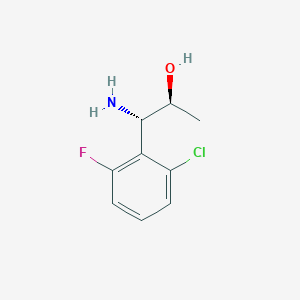

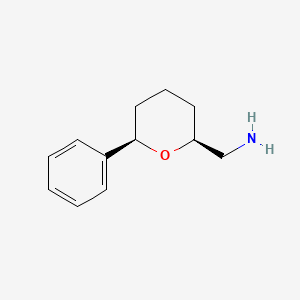
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)



